molecular formula C24H34N4 B14653485 (E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] CAS No. 50313-81-0

(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]

Cat. No.: B14653485
CAS No.: 50313-81-0
M. Wt: 378.6 g/mol
InChI Key: YQXZZLLGJUXPHL-UHFFFAOYSA-N
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Description

(E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] is an organic compound characterized by its unique structure, which includes a dodecane backbone and two pyridinylmethanimine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] typically involves the reaction of dodecane-1,12-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the pyridinyl groups.

    Reduction: The major products are reduced forms of the imine groups.

    Substitution: The major products are substituted pyridinyl derivatives.

Scientific Research Applications

(E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential therapeutic agent.

    Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] involves its interaction with specific molecular targets. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the imine groups can interact with nucleophiles, leading to the formation of new bonds and the modification of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,12-Bis((1-methylbenzimidazolium)-3-yl)dodecane dibromide: This compound has a similar dodecane backbone but different functional groups.

    1,2-Di(4-pyridyl)ethylene: This compound contains pyridinyl groups but has a different backbone structure.

Uniqueness

(E,E)-N,N’-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine] is unique due to its specific combination of a dodecane backbone and pyridinylmethanimine groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, material science, and medicinal chemistry.

Properties

CAS No.

50313-81-0

Molecular Formula

C24H34N4

Molecular Weight

378.6 g/mol

IUPAC Name

1-pyridin-2-yl-N-[12-(pyridin-2-ylmethylideneamino)dodecyl]methanimine

InChI

InChI=1S/C24H34N4/c1(3-5-7-11-17-25-21-23-15-9-13-19-27-23)2-4-6-8-12-18-26-22-24-16-10-14-20-28-24/h9-10,13-16,19-22H,1-8,11-12,17-18H2

InChI Key

YQXZZLLGJUXPHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=NCCCCCCCCCCCCN=CC2=CC=CC=N2

Origin of Product

United States

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